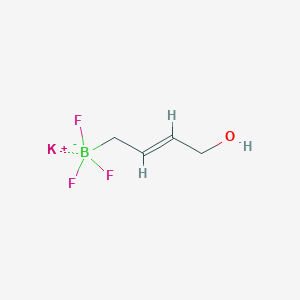

Potassium (E)-trifluoro(4-hydroxybut-2-en-1-yl)borate

Description

Potassium (E)-trifluoro(4-hydroxybut-2-en-1-yl)borate is a potassium trifluoroborate salt characterized by a conjugated (E)-configured alkenyl chain bearing a terminal hydroxyl group. This compound is structurally unique due to its combination of a trifluoroborate core, an unsaturated hydrocarbon chain, and a polar hydroxyl substituent. Such features make it a versatile intermediate in Suzuki-Miyaura cross-coupling reactions, enabling the synthesis of complex organic molecules in pharmaceuticals and materials science. However, direct literature on this specific compound is sparse, necessitating comparisons with structurally related potassium trifluoroborates.

Properties

Molecular Formula |

C4H7BF3KO |

|---|---|

Molecular Weight |

178.00 g/mol |

IUPAC Name |

potassium;trifluoro-[(E)-4-hydroxybut-2-enyl]boranuide |

InChI |

InChI=1S/C4H7BF3O.K/c6-5(7,8)3-1-2-4-9;/h1-2,9H,3-4H2;/q-1;+1/b2-1+; |

InChI Key |

FLXCUDOFIUZBSD-TYYBGVCCSA-N |

Isomeric SMILES |

[B-](C/C=C/CO)(F)(F)F.[K+] |

Canonical SMILES |

[B-](CC=CCO)(F)(F)F.[K+] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Potassium (E)-trifluoro(4-hydroxybut-2-en-1-yl)borate typically involves the reaction of (E)-4-hydroxybut-2-en-1-ylboronic acid with potassium trifluoroborate. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the boronic acid. The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may include more rigorous purification steps to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Potassium (E)-trifluoro(4-hydroxybut-2-en-1-yl)borate can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane).

Reduction: The double bond in the butenyl moiety can be reduced to a single bond using hydrogenation reactions with catalysts like palladium on carbon.

Substitution: The trifluoroborate group can participate in Suzuki-Miyaura cross-coupling reactions with aryl halides in the presence of a palladium catalyst.

Common Reagents and Conditions

Oxidation: PCC, DMP, or other mild oxidizing agents.

Reduction: Hydrogen gas with palladium on carbon or other suitable hydrogenation catalysts.

Substitution: Aryl halides, palladium catalysts, and bases such as potassium carbonate.

Major Products

Oxidation: Formation of a carbonyl compound.

Reduction: Formation of a saturated butylborate compound.

Substitution: Formation of biaryl compounds through cross-coupling reactions.

Scientific Research Applications

Synthetic Chemistry Applications

Reactivity and Stability

The trifluoroborate group in Potassium (E)-trifluoro(4-hydroxybut-2-en-1-yl)borate enhances its reactivity compared to traditional boronic acids. This compound is known for its stability under various conditions, making it suitable for a range of synthetic transformations. It can be utilized in:

- Suzuki-Miyaura Cross-Coupling Reactions : This compound can participate in cross-coupling reactions with aryl, alkenyl, or alkyl halides, facilitating the formation of carbon-carbon bonds. Its stability allows it to be used in reactions that require prolonged reaction times or elevated temperatures .

- Synthesis of Heteroaromatic Compounds : Research indicates that potassium organotrifluoroborates can be employed to synthesize complex heteroaromatic structures, which are essential in pharmaceuticals and agrochemicals. The trifluoroborate handle can be retained during subsequent reactions, allowing for the introduction of various functional groups .

Medicinal Chemistry Applications

Potential Therapeutic Uses

Preliminary studies suggest that this compound may exhibit immunomodulatory effects, which could be relevant in the development of therapeutic agents. Its ability to interact with biomolecules opens avenues for drug design and development:

- Lactate Dehydrogenase Inhibitors : The compound has been investigated as part of a series targeting lactate dehydrogenase (LDH), an enzyme implicated in cancer metabolism. Inhibition of LDH has shown promise in reducing tumor growth and enhancing the efficacy of immunotherapy .

Case Study 1: Synthesis and Evaluation of Pyrazole Derivatives

In a study focused on pyrazole-based compounds, researchers synthesized derivatives using potassium organotrifluoroborates as intermediates. These compounds demonstrated significant inhibition of LDH activity in human cancer cell lines, indicating their potential as anticancer agents .

Case Study 2: Development of Novel Heterocycles

A research project involved the synthesis of novel heterocycles using this compound. The versatility of this compound allowed for the successful formation of various pyrazole and thiophene derivatives, which were evaluated for their biological activity and pharmacokinetic properties .

Comparative Analysis with Other Organoboranes

| Compound Name | Structure | Stability | Reactivity | Applications |

|---|---|---|---|---|

| This compound | Trifluoroborate + Hydroxybutenyl moiety | High | High | Organic synthesis, medicinal chemistry |

| Potassium trifluoroborate | Trifluoroborate only | Moderate | Moderate | Cross-coupling reactions |

| Boronic acids | Boron with hydroxyl groups | Low | Moderate | Traditional organic reactions |

Mechanism of Action

The mechanism of action of Potassium (E)-trifluoro(4-hydroxybut-2-en-1-yl)borate involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The trifluoroborate group can act as a nucleophile in substitution reactions, while the hydroxy and double bond moieties can undergo oxidation and reduction reactions, respectively. These properties make it a versatile reagent in organic synthesis.

Comparison with Similar Compounds

Structural Features

Key Substituent Variations :

- Alkenyl vs. Aryl Groups : Unlike aryl-substituted analogs (e.g., Potassium trifluoro[4-(2-hydroxyethyl)phenyl]borate, C₈H₉BF₃KO ), the target compound features an alkenyl chain with a hydroxyl group. This introduces both conjugation (via the double bond) and hydrophilicity.

- Functional Group Presence: The hydroxyl group distinguishes it from non-polar derivatives like Potassium (E)-trifluoro(prop-1-en-1-yl)borate (C₃H₅BF₃K) or electron-deficient systems such as Potassium trifluoro[(4-fluorophenyl)ethynyl]borate (C₈H₄BF₄K) .

Stereochemical Considerations :

The (E)-configuration ensures trans spatial arrangement, contrasting with (Z)-isomers (e.g., Potassium trifluoro[(Z)-3-methoxyprop-1-enyl]borate ), which exhibit distinct reactivity and coupling efficiency due to steric and electronic differences.

Reactivity in Cross-Coupling Reactions

- This contrasts with electron-withdrawing substituents (e.g., fluorine in ), which may require harsher conditions.

- Steric Considerations : The linear (E)-alkenyl chain likely reduces steric hindrance compared to bulky aryl groups (e.g., Potassium (4-(tert-butyl)phenyl)trifluoroborate ), facilitating faster transmetallation in Suzuki reactions.

Physical and Spectroscopic Properties

- Melting Points : Alkenyl trifluoroborates (e.g., MFCD09992882 ) typically melt at lower temperatures (59–68°C) than aryl analogs (80–82°C ), reflecting differences in crystallinity.

- NMR Signatures :

Comparative Data Tables

Table 1: Structural and Physical Properties

Biological Activity

Potassium (E)-trifluoro(4-hydroxybut-2-en-1-yl)borate is a chemical compound that has garnered attention for its potential biological activity, particularly in the fields of medicinal chemistry and drug development. This article explores its biological properties, synthesis, and implications for therapeutic applications.

Chemical Structure and Properties

This compound features a trifluoroborate group attached to a hydroxybutenyl moiety. The molecular formula is C₄H₅BF₃O, with a molar mass of approximately 178.00 g/mol. It typically appears as a white to off-white solid and is soluble in methanol.

Synthesis

The synthesis of this compound generally involves the reaction of (E)-4-hydroxybut-2-en-1-ylboronic acid with potassium trifluoroborate under anhydrous conditions to prevent hydrolysis. This method highlights the compound's reactivity due to the trifluoroborate group, which enhances its utility in organic reactions.

Immunomodulatory Effects

Preliminary studies suggest that this compound may exhibit immunomodulatory effects . These effects could be significant for developing therapeutic agents aimed at modulating immune responses. The compound's ability to interact with various biomolecules indicates potential applications in drug design.

Interaction with Biomolecules

Research indicates that the trifluoroborate group may enhance interactions with specific substrates, potentially leading to novel therapeutic pathways. Investigations into these interactions are crucial for understanding the biological activity of this compound and its possible roles in medicinal chemistry.

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, a comparison with structurally similar compounds is presented below:

| Compound Name | CAS Number | Similarity Index |

|---|---|---|

| Potassium allyltrifluoroborate | 233664-53-4 | 0.71 |

| Potassium trifluoro(vinyl)borate | 13682-77-4 | 0.68 |

| Potassium butyltrifluoroborate | 444343-55-9 | 0.62 |

| Potassium trifluoro(isopropyl)borate | 1041642-13-0 | 0.60 |

This table illustrates that while there are several compounds containing trifluoroborate groups, the specific hydroxybutenyl structure of this compound provides distinct reactivity profiles not found in others.

Case Studies and Research Findings

Recent studies have highlighted various aspects of the biological activity of this compound:

- Immunomodulatory Potential : Ongoing research is evaluating how this compound can modulate immune responses, which could lead to new treatments for autoimmune diseases or cancer therapies.

- Drug Design Applications : The interactions of this compound with biomolecules are being explored to identify new drug candidates that leverage its unique structural properties for enhanced efficacy.

- Synthetic Methodologies : Studies have demonstrated that this compound can be utilized in synthetic methodologies involving propargylation and other transformations, showcasing its versatility in organic synthesis .

Q & A

Basic Research Questions

Q. What synthetic routes are available for preparing Potassium (E)-trifluoro(4-hydroxybut-2-en-1-yl)borate, and what are the critical reaction parameters?

- Methodological Answer : The synthesis typically involves reacting (E)-4-hydroxybut-2-en-1-ylboronic acid with potassium hydrogen fluoride in an aqueous medium. Critical parameters include pH control (7–9), temperature (20–25°C), and the use of a base like potassium carbonate to stabilize the trifluoroborate moiety. Purification via crystallization under inert atmospheres is recommended to avoid hydrolysis of the hydroxy group .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how should data interpretation be approached?

- Methodological Answer :

- NMR : Use and NMR to confirm stereochemistry and boron coordination. The (E)-configuration will show distinct coupling patterns for the butenyl protons.

- Mass Spectrometry : High-resolution ESI-MS (exact mass ~214.046) validates molecular composition .

- X-ray Diffraction : For crystallographic analysis, SHELXL refinement (with twinning checks) and ORTEP-3 for visualization ensure accurate structural determination .

Advanced Research Questions

Q. How can researchers optimize Suzuki-Miyaura cross-coupling reactions using this compound to minimize stereochemical scrambling?

- Methodological Answer :

- Catalyst Selection : Use Pd(PPh) or SPhos-based catalysts to enhance stereoretention.

- Protection of Hydroxy Group : Temporarily protect the 4-hydroxy group as a silyl ether (e.g., TBSCl) to prevent side reactions.

- Reaction Monitoring : Track stereochemical integrity via -NMR coupling constants and compare with reference data .

Q. What strategies are recommended for resolving contradictory crystallographic data when determining the structure of derivatives of this compound?

- Methodological Answer :

- Check for Twinning : Use SHELXL’s TWIN command to model twinning ratios.

- Disorder Modeling : Apply PART instructions in SHELXL to resolve overlapping atomic positions.

- Validation : Cross-validate with spectroscopic data (e.g., NMR NOE experiments) to confirm spatial arrangements .

Q. How does the 4-hydroxy group influence the compound’s reactivity, and what protective measures are necessary during synthesis?

- Methodological Answer :

- Reactivity Impact : The hydroxy group increases susceptibility to oxidation and nucleophilic attack.

- Protection Strategies : Use tert-butyldimethylsilyl (TBS) protection during boronation steps. Deprotection post-reaction requires mild conditions (e.g., TBAF in THF) to preserve the trifluoroborate group.

- Stability Testing : Conduct kinetic studies under varying pH/temperature to identify decomposition thresholds .

Q. What are the best practices for handling and storing this compound to ensure stability?

- Methodological Answer :

- Storage : Store at 2–8°C in airtight, amber vials under nitrogen to prevent moisture ingress.

- Handling : Use gloveboxes for moisture-sensitive steps. Monitor purity via NMR before critical experiments.

- Decomposition Signs : Cloudiness or precipitate formation indicates hydrolysis; discard if >5% degradation is observed via LC-MS .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.